N1-(4-methoxybenzyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

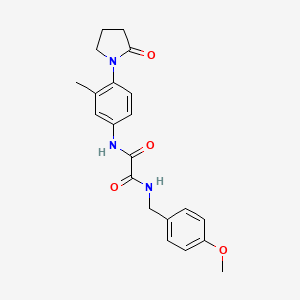

The compound contains:

- N1-substituent: A 4-methoxybenzyl group, which is common in bioactive molecules due to its electron-donating methoxy group enhancing metabolic stability and receptor interactions .

- N2-substituent: A 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group. The 2-oxopyrrolidinyl moiety is a lactam ring that may influence solubility, hydrogen-bonding capacity, and target selectivity .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-14-12-16(7-10-18(14)24-11-3-4-19(24)25)23-21(27)20(26)22-13-15-5-8-17(28-2)9-6-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEATUYFVWTVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical properties of related oxalamides:

Key Observations :

- Substituent Effects : The 4-methoxybenzyl group (common in Compounds 80 and S336) improves solubility and metabolic stability compared to halogenated analogs like 1c .

- Bioactivity : S336’s regulatory approval highlights the safety profile of oxalamides with aromatic and heteroaromatic substituents, while halogenated derivatives (e.g., 1c) may prioritize target affinity over safety .

Example :

- Compound 80 was synthesized in 68% yield via General Procedure 1 (oxalyl chloride coupling), with NMR data confirming regioselectivity .

- S336 and analogs are synthesized similarly, with yields influenced by steric hindrance from substituents (e.g., pyridyl groups reduce yields to 35–53%) .

Enzyme Inhibition and Receptor Modulation

- Compound 80: No direct bioactivity data provided, but structural analogs (e.g., S336) act as umami flavor agonists via TAS1R1/TAS1R3 receptor modulation .

- S336: Safe for consumption (NOEL = 100 mg/kg/day in rats) due to rapid hydrolysis and glucuronidation .

Toxicity Considerations

- 16.099) are approved globally, whereas non-food-use oxalamides lack safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.